1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro-1-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro-1-(2-methylpropyl)- is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. This compound features a unique structure that combines the indole nucleus with a tetrahydro-1-(2-methylpropyl) group, making it an interesting subject for chemical and biological research.
Preparation Methods
The synthesis of 1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro-1-(2-methylpropyl)- can be achieved through several synthetic routes. Common methods include:
Classical Synthesis Methods: Techniques such as the Fischer indole synthesis, Bartoli indole synthesis, and Bischler indole synthesis are often employed.
Modern Synthetic Approaches: These involve the transformation of heterocycles, conversion of indolines into indoles, and the use of arynes and nitrobenzene derivatives.
Industrial Production: Large-scale production typically involves optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro-1-(2-methylpropyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro-1-(2-methylpropyl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro-1-(2-methylpropyl)- can be compared with other indole derivatives:
Properties
CAS No. |
62372-33-2 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4,5,6,7-tetrahydroindole-2-carbaldehyde |
InChI |
InChI=1S/C13H19NO/c1-10(2)8-14-12(9-15)7-11-5-3-4-6-13(11)14/h7,9-10H,3-6,8H2,1-2H3 |
InChI Key |
SFKAQEVFMQSBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(CCCC2)C=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.